molecular formula C11H14BrNO B7648629 (2S)-2-(2-bromoprop-2-enylamino)-2-phenylethanol

(2S)-2-(2-bromoprop-2-enylamino)-2-phenylethanol

Cat. No. B7648629
M. Wt: 256.14 g/mol
InChI Key: BTEABZOASILWJG-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-(2-bromoprop-2-enylamino)-2-phenylethanol, also known as BrPE, is a chiral compound that has been widely used in scientific research. This compound has been studied for its potential use as a building block for the synthesis of various biologically active molecules.

Mechanism of Action

The mechanism of action of (2S)-2-(2-bromoprop-2-enylamino)-2-phenylethanol is not fully understood. However, it is believed that this compound acts as an alkylating agent, reacting with various nucleophiles in the target molecule. This reaction can lead to the inhibition of enzyme activity or the disruption of protein-protein interactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to have some cytotoxic effects on cancer cells. Additionally, this compound has been shown to inhibit the activity of chitinase and sialidase, which are enzymes involved in various physiological processes.

Advantages and Limitations for Lab Experiments

One advantage of using (2S)-2-(2-bromoprop-2-enylamino)-2-phenylethanol in lab experiments is its high enantiomeric excess, which allows for the synthesis of chiral molecules with high stereoselectivity. Additionally, this compound is relatively easy to synthesize and is commercially available. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of (2S)-2-(2-bromoprop-2-enylamino)-2-phenylethanol. One potential direction is the further study of its mechanism of action, which could lead to the development of new inhibitors of enzymes and protein-protein interactions. Additionally, this compound could be used in the synthesis of new biologically active molecules, such as new antitumor agents or antifungal agents. Finally, the potential toxicity of this compound could be further investigated, which could lead to the development of safer analogs.

Synthesis Methods

The synthesis of (2S)-2-(2-bromoprop-2-enylamino)-2-phenylethanol can be achieved through various methods. One of the most common methods is the reaction of (S)-2-phenylglycidol with N-bromosuccinimide in the presence of a base. This reaction yields this compound as a single diastereomer in good yield and high enantiomeric excess.

Scientific Research Applications

(2S)-2-(2-bromoprop-2-enylamino)-2-phenylethanol has been extensively studied for its potential use as a building block for the synthesis of various biologically active molecules. It has been used in the synthesis of natural products, such as the antitumor agent (-)-dictyostatin, and the potent antifungal agent (+)-aspergillic acid. Additionally, this compound has been used in the synthesis of various inhibitors of enzymes, such as chitinase and sialidase.

properties

IUPAC Name

(2S)-2-(2-bromoprop-2-enylamino)-2-phenylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-9(12)7-13-11(8-14)10-5-3-2-4-6-10/h2-6,11,13-14H,1,7-8H2/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTEABZOASILWJG-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CNC(CO)C1=CC=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C(CN[C@H](CO)C1=CC=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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